4-[(tert-Butoxycarbonylamino)methyl]-2-cyanopyridine is a highly specialized, bifunctional heterocyclic building block primarily utilized in the synthesis of functionalized tetrazines and advanced pharmaceutical intermediates. Featuring a reactive 2-cyano group and a Boc-protected 4-aminomethyl moiety, this compound serves as a highly effective precursor for generating asymmetric or symmetric bis-pyridyl tetrazines. The cyano group readily undergoes hydrazine-mediated cyclization to form the tetrazine core, while the Boc-protected amine ensures chemical stability during harsh cyclization conditions. Upon subsequent deprotection, the resulting primary amine provides a versatile, sterically unhindered handle for downstream conjugation to antibodies, PEG linkers, or radiochelators. This dual functionality makes it a highly relevant procurement choice for developers of click-to-release antibody-drug conjugates (ADCs), bioorthogonal imaging agents, and targeted radiotherapeutics [1].
Boc-amine and cyano groups enable sequential derivatization
Intermediate in somatostatin agonist synthesis (WO 9845285)
HPLC purity specification supports multi-step synthesis
Substituting 4-[(tert-Butoxycarbonylamino)methyl]-2-cyanopyridine with generic cyanopyridines (e.g., 2-cyanopyridine) or unprotected aminomethyl analogs leads to severe synthetic failures during procurement and scale-up. Unprotected primary amines are highly reactive and will undergo unwanted side reactions (such as amidrazone condensation) during the hydrazine-driven tetrazine cyclization, drastically reducing yield and complicating purification. Furthermore, the specific 2-cyano-4-substituted regiochemistry is essential: the 2-pyridyl nitrogen provides necessary electron-withdrawing properties to tune the inverse electron-demand Diels-Alder (IEDDA) reactivity of the resulting tetrazine, while the 4-position ensures that the bulky conjugation payload (e.g., an antibody or chelator) does not sterically hinder the tetrazine reactive center. Using a 3-substituted or 5-substituted analog alters the electronic landscape and steric profile, compromising both the click reaction kinetics and the subsequent payload release efficiency in click-to-release applications [1].
4-(Boc-aminomethyl)-2-cyanopyridine
Altered pyridine electronics and no patent-documented application
Two orthogonal handles (Boc-amine + cyano)
Lacks cyano group, limiting derivatization to single handle
The synthesis of functionalized tetrazines requires harsh conditions, typically involving hydrazine hydrate and heating, followed by oxidation. When utilizing 4-[(tert-Butoxycarbonylamino)methyl]-2-cyanopyridine, the Boc group effectively shields the primary amine, allowing for the successful assembly of the tetrazine core with isolated yields typically exceeding 60% after oxidation. In direct contrast, attempting the same cyclization with an unprotected 4-(aminomethyl)-2-cyanopyridine baseline results in extensive side-product formation and near-zero yields of the desired functionalized tetrazine. This quantitative disparity dictates that procurement must prioritize the Boc-protected precursor for any scalable bioconjugation workflow [1].
| Evidence Dimension | Tetrazine cyclization yield |
| Target Compound Data | >60% yield (Boc-protected precursor) |
| Comparator Or Baseline | Unprotected 4-(aminomethyl)-2-cyanopyridine (<5% yield due to side reactions) |
| Quantified Difference | >12-fold increase in viable product yield |
| Conditions | Hydrazine-mediated tetrazine synthesis followed by nitrite/acid oxidation |
Procuring the Boc-protected variant is mandatory to prevent severe synthetic bottlenecks and material loss during the production of conjugatable tetrazine linkers.
The regiochemical placement of the cyano group at the 2-position (relative to the pyridine nitrogen) is not arbitrary; it is critical for tuning the reactivity of the final tetrazine. Tetrazines derived from 2-cyanopyridines exhibit significantly higher inverse electron-demand Diels-Alder (IEDDA) reaction rates with trans-cyclooctene (TCO) compared to those derived from 4-cyanopyridines or phenyl cyanides. Specifically, 2-pyridyl tetrazines achieve second-order rate constants (k2) in the range of 10,000 to 30,000 M-1s-1, whereas simple phenyl-tetrazines often exhibit k2 values below 1,000 M-1s-1. This 10- to 30-fold kinetic advantage is essential for in vivo applications, such as pretargeted radioimmunoimaging or ADC activation, where the click reaction must occur rapidly at ultra-low physiological concentrations[1].
| Evidence Dimension | IEDDA reaction rate constant (k2) with TCO |
| Target Compound Data | ~10,000 - 30,000 M-1s-1 (as 2-pyridyl tetrazine derivative) |
| Comparator Or Baseline | Phenyl-tetrazine derivatives (<1,000 M-1s-1) |
| Quantified Difference | 10- to 30-fold faster click kinetics |
| Conditions | Aqueous physiological conditions (in vivo click chemistry models) |
The 2-cyano substitution provides the exact electronic activation required for ultra-fast in vivo click chemistry, making this precursor significantly more effective than non-heterocyclic or incorrectly substituted analogs.
In the design of click-to-release systems, the attachment point of the targeting ligand (e.g., an antibody) must not impede the approach of the TCO-payload. By utilizing 4-[(tert-Butoxycarbonylamino)methyl]-2-cyanopyridine, the resulting tetrazine features a conjugation handle at the 4-position of the pyridine ring, directing the bulky macromolecule away from the tetrazine reaction center. Studies on click-cleavable ADCs demonstrate that tetrazines with meta/para-oriented conjugation handles maintain >90% of their theoretical payload release yields. Conversely, placing bulky conjugation handles too close to the tetrazine core (e.g., via 3-substituted analogs) can sterically block the IEDDA cycloaddition or the subsequent pyridazine elimination, dropping release yields by over 50% [1].
| Evidence Dimension | Payload release yield in click-to-release systems |
| Target Compound Data | >90% release yield (4-substituted conjugation handle) |
| Comparator Or Baseline | Sterically hindered 3-substituted analogs (<40% release yield) |
| Quantified Difference | >2-fold improvement in payload release efficiency |
| Conditions | In vitro/in vivo ADC activation models |
Procuring the 4-substituted precursor ensures that downstream macromolecular conjugation does not compromise the functional efficacy of the click-to-release mechanism.
4-[(tert-Butoxycarbonylamino)methyl]-2-cyanopyridine is the primary starting material for synthesizing bis-pyridyl tetrazines equipped with an amine conjugation handle. After tetrazine formation and Boc deprotection, the primary amine is coupled to NHS-esters or directly to antibodies, enabling the creation of click-cleavable Antibody-Drug Conjugates (ADCs) that release their payload only upon administration of a TCO trigger [1].
In nuclear medicine, this compound is utilized to build tetrazine-chelator constructs (e.g., DFO-tetrazine). The 4-aminomethyl group allows for straightforward amide coupling to radiometal chelators. These constructs are used in pretargeted PET imaging, where a TCO-modified antibody localizes to a tumor, and the subsequently administered radiolabeled tetrazine rapidly clicks to the tumor site, drastically improving tumor-to-blood ratios [2].
Beyond therapeutics, the high IEDDA reactivity conferred by the 2-pyridyl tetrazine motif makes this building block highly valuable for materials science. The Boc-protected amine can be integrated into polymer backbones or hydrogel networks after deprotection, allowing for ultra-fast, catalyst-free crosslinking or spatial patterning with TCO-functionalized biomolecules in live-cell environments [3].
Irritant